Navigating Three-Dimensional Chemical Space: A Technical Guide to the 2-Methyl-7-azaspiro[3.5]nonan-2-ol Scaffold
Navigating Three-Dimensional Chemical Space: A Technical Guide to the 2-Methyl-7-azaspiro[3.5]nonan-2-ol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the strategic move away from flat, aromatic compounds towards three-dimensional (3D) structures is paramount for enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this "escape from flatland"[1]. Their inherent rigidity and defined exit vectors offer a pre-validated conformational framework, which can lead to improved potency, selectivity, and metabolic stability[2].
This guide focuses on the 7-azaspiro[3.5]nonane core, a privileged scaffold that has garnered significant interest for its ability to mimic and improve upon existing cyclic motifs in bioactive molecules. Specifically, we will delve into the chemical properties of 2-Methyl-7-azaspiro[3.5]nonan-2-ol, a representative member of this class. While detailed experimental data for this specific molecule is limited in the public domain, this guide will provide a comprehensive overview based on the known chemistry of the 7-azaspiro[3.5]nonane scaffold and its derivatives, offering predictive insights and practical methodologies for researchers in the field.
Physicochemical Properties of the 7-Azaspiro[3.5]nonane Core
The foundational 7-azaspiro[3.5]nonane scaffold dictates the fundamental physicochemical properties that make its derivatives attractive for drug development. Computational predictions for the parent scaffold provide a baseline for understanding how substitutions, such as the methyl and hydroxyl groups in 2-Methyl-7-azaspiro[3.5]nonan-2-ol, will modulate these characteristics.
| Property | Predicted Value for 7-Azaspiro[3.5]nonane | Rationale and Implication for Derivatives |
| Molecular Formula | C₈H₁₅N[3] | The addition of a methyl and hydroxyl group to form 2-Methyl-7-azaspiro[3.5]nonan-2-ol results in a molecular formula of C₉H₁₇NO. |
| Molecular Weight | 125.21 g/mol [3] | The molecular weight of 2-Methyl-7-azaspiro[3.5]nonan-2-ol is 155.25 g/mol , which falls well within the range for lead-like molecules. |
| Predicted pKa (strongest basic) | 10.5[4] | The secondary amine in the piperidine ring is the primary basic center. This property is crucial for salt formation and aqueous solubility. |
| Predicted XLogP3 | 1.8[3][4] | This value indicates a moderate lipophilicity for the core scaffold. The introduction of a hydroxyl group in 2-Methyl-7-azaspiro[3.5]nonan-2-ol is expected to decrease the XLogP3, enhancing aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 12 Ų[4] | The TPSA of the core is low. The hydroxyl group in 2-Methyl-7-azaspiro[3.5]nonan-2-ol will significantly increase the TPSA, influencing its membrane permeability and hydrogen bonding capacity. |
Synthesis of Functionalized 7-Azaspiro[3.5]nonanes
A generalized workflow for the synthesis of functionalized 7-azaspiro[3.5]nonane derivatives can be visualized as follows:
Caption: Generalized workflow for the synthesis of functionalized 7-azaspiro[3.5]nonanes.
Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
The following protocol, adapted from established methods, outlines the key spirocyclization step for a related ketone, which serves as a versatile intermediate[5].
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes in a fritted syringe.
-
Immobilization: Dissolve an appropriate Fmoc-protected piperidine precursor and Diisopropylethylamine (DIEA) in anhydrous N,N-Dimethylformamide (DMF) and add to the resin. Agitate for 4 hours at room temperature.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Acylation: Pre-activate a suitable carboxylic acid with a coupling agent like HATU and DIEA in anhydrous DMF. Add the activated acid to the resin and agitate for 6 hours.
-
Spirocyclization (Dieckmann Condensation): Swell the acylated resin in anhydrous tetrahydrofuran (THF). Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C for 8 hours.
-
Decarboxylation: Suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat at 120°C for 4 hours.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/DCM) to release the 7-azaspiro[3.5]nonan-1-one product.
-
Purification: Purify the final product by reverse-phase high-performance liquid chromatography (HPLC).
Hypothetical Spectroscopic Characterization of 2-Methyl-7-azaspiro[3.5]nonan-2-ol
In the absence of published experimental data, the expected spectroscopic features of 2-Methyl-7-azaspiro[3.5]nonan-2-ol can be predicted based on its chemical structure and by analogy to similar compounds.
| Technique | Expected Features | Interpretation |
| ¹H NMR | - A singlet corresponding to the methyl group (CH₃).- Multiplets for the methylene protons (CH₂) of the cyclobutane and piperidine rings.- A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O.- Signals for the protons adjacent to the nitrogen atom. | The number of signals, their multiplicity, and integration will confirm the proton environment. The chemical shifts will be indicative of the electronic environment of each proton. |
| ¹³C NMR | - A quaternary carbon signal for the spirocenter.- A signal for the carbon attached to the hydroxyl and methyl groups.- A signal for the methyl carbon.- Several signals in the aliphatic region for the methylene carbons of the two rings. | The number of distinct carbon signals will confirm the molecular symmetry. The chemical shifts will indicate the types of carbon atoms present (quaternary, CH, CH₂, CH₃). |
| FT-IR | - A broad absorption band in the region of 3200-3600 cm⁻¹.- C-H stretching absorptions around 2850-3000 cm⁻¹.- C-O stretching absorption around 1050-1150 cm⁻¹.- N-H stretching absorption (if the amine is secondary) around 3300-3500 cm⁻¹. | The broad O-H stretch is characteristic of an alcohol. The C-O stretch further confirms the alcohol functionality. The N-H stretch would indicate the presence of the secondary amine. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 155.25. | The mass-to-charge ratio of the molecular ion will confirm the molecular formula. Fragmentation patterns can provide further structural information. |
The Role of the 7-Azaspiro[3.5]nonane Scaffold in Drug Discovery
The 7-azaspiro[3.5]nonane scaffold is a valuable building block in the development of novel therapeutics. Its rigid three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.
Case Study: GPR119 Agonists for Type 2 Diabetes
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists of the G protein-coupled receptor 119 (GPR119)[6]. GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones.
The 7-azaspiro[3.5]nonane core serves as a central scaffold to orient the necessary pharmacophoric elements for GPR119 activation.
Caption: Simplified GPR119 signaling pathway initiated by a 7-azaspiro[3.5]nonane-based agonist.
The successful development of these GPR119 agonists underscores the utility of the 7-azaspiro[3.5]nonane scaffold in presenting functional groups in a well-defined spatial orientation, leading to potent and selective biological activity[6].
Conclusion and Future Outlook
The 7-azaspiro[3.5]nonane scaffold, and by extension 2-Methyl-7-azaspiro[3.5]nonan-2-ol, represents a class of compounds with significant potential in drug discovery. Their inherent three-dimensionality and synthetic tractability make them attractive for the development of novel therapeutics targeting a range of diseases. While a comprehensive experimental characterization of 2-Methyl-7-azaspiro[3.5]nonan-2-ol is yet to be published, the principles and methodologies outlined in this guide provide a solid foundation for researchers to explore the chemical and biological properties of this promising scaffold. Future work in this area will likely focus on the development of novel synthetic routes to access a wider range of functionalized derivatives and the exploration of their therapeutic potential against new biological targets.
References
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available from: [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available from: [Link]
-
7-Azaspiro(3.5)nonane. PubChem. Available from: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2). Available from: [Link]
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available from: [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
